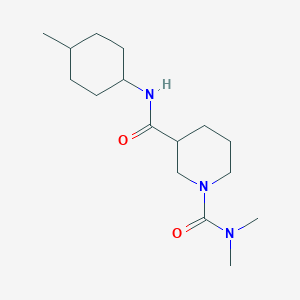
1-(3,4-dichlorobenzoyl)-N-(4-methyl-1,3-thiazol-2-yl)pyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dichlorobenzoyl)-N-(4-methyl-1,3-thiazol-2-yl)pyrrolidine-2-carboxamide, also known as DAPT, is a small molecule inhibitor that has been widely used in scientific research. DAPT is a γ-secretase inhibitor that blocks the cleavage of amyloid precursor protein (APP) and Notch, which are involved in the pathogenesis of Alzheimer's disease and cancer, respectively.
Mecanismo De Acción
1-(3,4-dichlorobenzoyl)-N-(4-methyl-1,3-thiazol-2-yl)pyrrolidine-2-carboxamide blocks the cleavage of APP and Notch by inhibiting the activity of γ-secretase, which is a membrane-bound protease that cleaves type I transmembrane proteins. The cleavage of APP by γ-secretase generates amyloid β-peptide (Aβ), which is a major component of the amyloid plaques found in the brains of Alzheimer's disease patients. The cleavage of Notch by γ-secretase generates the Notch intracellular domain (NICD), which translocates to the nucleus and regulates gene expression.
Biochemical and Physiological Effects
1-(3,4-dichlorobenzoyl)-N-(4-methyl-1,3-thiazol-2-yl)pyrrolidine-2-carboxamide has been shown to decrease the production of Aβ in vitro and in vivo. It has also been shown to decrease the proliferation and survival of cancer cells that depend on Notch signaling for their growth. In addition, 1-(3,4-dichlorobenzoyl)-N-(4-methyl-1,3-thiazol-2-yl)pyrrolidine-2-carboxamide has been shown to affect stem cell differentiation and regeneration by modulating Notch signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3,4-dichlorobenzoyl)-N-(4-methyl-1,3-thiazol-2-yl)pyrrolidine-2-carboxamide is a potent and selective inhibitor of γ-secretase. It has been widely used in scientific research to study the role of Notch signaling in various physiological and pathological processes. However, 1-(3,4-dichlorobenzoyl)-N-(4-methyl-1,3-thiazol-2-yl)pyrrolidine-2-carboxamide has some limitations for lab experiments. It can affect the activity of other proteases that cleave type I transmembrane proteins, such as ADAM10 and ADAM17. In addition, 1-(3,4-dichlorobenzoyl)-N-(4-methyl-1,3-thiazol-2-yl)pyrrolidine-2-carboxamide can have off-target effects on other signaling pathways, such as Wnt signaling.
Direcciones Futuras
There are several future directions for the research on 1-(3,4-dichlorobenzoyl)-N-(4-methyl-1,3-thiazol-2-yl)pyrrolidine-2-carboxamide. One direction is to develop more potent and selective inhibitors of γ-secretase that can overcome the limitations of 1-(3,4-dichlorobenzoyl)-N-(4-methyl-1,3-thiazol-2-yl)pyrrolidine-2-carboxamide. Another direction is to study the role of Notch signaling in the pathogenesis of other diseases, such as cardiovascular diseases and autoimmune diseases. In addition, the use of 1-(3,4-dichlorobenzoyl)-N-(4-methyl-1,3-thiazol-2-yl)pyrrolidine-2-carboxamide in combination with other drugs, such as chemotherapy agents, may provide new therapeutic strategies for cancer treatment. Finally, the development of new delivery methods for 1-(3,4-dichlorobenzoyl)-N-(4-methyl-1,3-thiazol-2-yl)pyrrolidine-2-carboxamide, such as nanoparticles and liposomes, may improve its efficacy and reduce its side effects.
Métodos De Síntesis
1-(3,4-dichlorobenzoyl)-N-(4-methyl-1,3-thiazol-2-yl)pyrrolidine-2-carboxamide can be synthesized using a three-step reaction. The first step involves the reaction of 4-methyl-2-thiazolamine with 1,3-dichloro-4-(4-methyl-2-thiazolyl)benzene to form 1-(3,4-dichlorobenzoyl)-N-(4-methyl-1,3-thiazol-2-yl)pyrrolidine-2-carboxamide intermediate. The second step involves the reduction of the intermediate with sodium borohydride to form the 1-(3,4-dichlorobenzoyl)-N-(4-methyl-1,3-thiazol-2-yl)pyrrolidine-2-carboxamide precursor. The final step involves the reaction of the 1-(3,4-dichlorobenzoyl)-N-(4-methyl-1,3-thiazol-2-yl)pyrrolidine-2-carboxamide precursor with trifluoroacetic acid to form 1-(3,4-dichlorobenzoyl)-N-(4-methyl-1,3-thiazol-2-yl)pyrrolidine-2-carboxamide.
Aplicaciones Científicas De Investigación
1-(3,4-dichlorobenzoyl)-N-(4-methyl-1,3-thiazol-2-yl)pyrrolidine-2-carboxamide has been widely used in scientific research as a γ-secretase inhibitor. It has been shown to block the cleavage of APP and Notch, which are involved in the pathogenesis of Alzheimer's disease and cancer, respectively. 1-(3,4-dichlorobenzoyl)-N-(4-methyl-1,3-thiazol-2-yl)pyrrolidine-2-carboxamide has also been used to study the role of Notch signaling in the development of the nervous system, cardiovascular system, and immune system. In addition, 1-(3,4-dichlorobenzoyl)-N-(4-methyl-1,3-thiazol-2-yl)pyrrolidine-2-carboxamide has been used to study the role of Notch signaling in stem cell differentiation and regeneration.
Propiedades
IUPAC Name |
1-(3,4-dichlorobenzoyl)-N-(4-methyl-1,3-thiazol-2-yl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3O2S/c1-9-8-24-16(19-9)20-14(22)13-3-2-6-21(13)15(23)10-4-5-11(17)12(18)7-10/h4-5,7-8,13H,2-3,6H2,1H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDXDVJXPNBWEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2CCCN2C(=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dichlorobenzoyl)-N-(4-methyl-1,3-thiazol-2-yl)pyrrolidine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(5-chlorothiophen-2-yl)ethyl]cyclobutanecarboxamide](/img/structure/B7517670.png)

![N-[1-(5-chlorothiophen-2-yl)ethyl]cyclopropanecarboxamide](/img/structure/B7517684.png)
![[2-(Dimethylamino)pyridin-4-yl]-(2-methylpiperidin-1-yl)methanone](/img/structure/B7517692.png)




![1-[4-[(4-Chlorophenyl)sulfamoyl]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B7517725.png)



